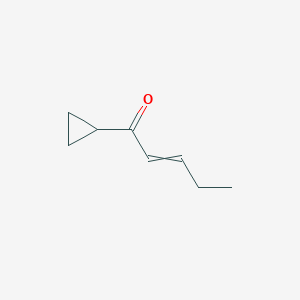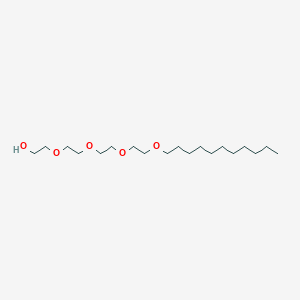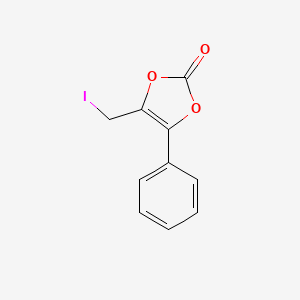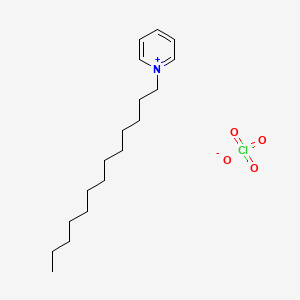![molecular formula C15H19OPSSn B14347253 Diphenyl(sulfanylidene)[(trimethylstannyl)oxy]-lambda~5~-phosphane CAS No. 91489-36-0](/img/structure/B14347253.png)
Diphenyl(sulfanylidene)[(trimethylstannyl)oxy]-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl(sulfanylidene)[(trimethylstannyl)oxy]-lambda~5~-phosphane is a chemical compound with a unique structure that includes both organotin and organophosphorus elements
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl(sulfanylidene)[(trimethylstannyl)oxy]-lambda~5~-phosphane typically involves the reaction of diphenylphosphine with trimethyltin chloride in the presence of a sulfur source. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include moderate temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents involved.
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyl(sulfanylidene)[(trimethylstannyl)oxy]-lambda~5~-phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding phosphine oxide.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as alkoxides or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diphenylphosphine oxide, while substitution reactions can produce a variety of organophosphorus compounds with different functional groups.
Applications De Recherche Scientifique
Diphenyl(sulfanylidene)[(trimethylstannyl)oxy]-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme mechanisms that involve phosphorus-containing substrates.
Industry: It can be used in the production of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which Diphenyl(sulfanylidene)[(trimethylstannyl)oxy]-lambda~5~-phosphane exerts its effects involves its ability to participate in various chemical reactions. The compound can act as a ligand, forming complexes with metals and other elements. These complexes can then participate in catalytic cycles or other chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylphosphine: A related compound that lacks the trimethylstannyl and sulfanylidene groups.
Trimethylstannylphosphine: Similar in structure but without the diphenyl groups.
Diphenylphosphine oxide: An oxidation product of Diphenyl(sulfanylidene)[(trimethylstannyl)oxy]-lambda~5~-phosphane.
Uniqueness
This compound is unique due to its combination of organotin and organophosphorus elements, which allows it to participate in a wide range of chemical reactions. This makes it a versatile reagent in organic synthesis and other applications.
Propriétés
Numéro CAS |
91489-36-0 |
|---|---|
Formule moléculaire |
C15H19OPSSn |
Poids moléculaire |
397.1 g/mol |
Nom IUPAC |
diphenyl-sulfanylidene-trimethylstannyloxy-λ5-phosphane |
InChI |
InChI=1S/C12H11OPS.3CH3.Sn/c13-14(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12;;;;/h1-10H,(H,13,15);3*1H3;/q;;;;+1/p-1 |
Clé InChI |
JZPSQDGYRFDBTI-UHFFFAOYSA-M |
SMILES canonique |
C[Sn](C)(C)OP(=S)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



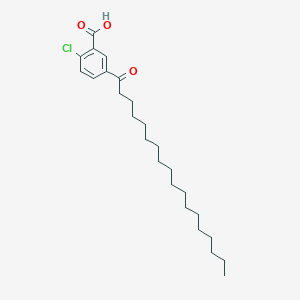

![2,2'-{1,2-Phenylenebis[azanylylidene(E)methanylylidene]}dianiline](/img/structure/B14347190.png)
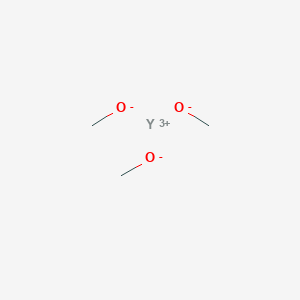
![N-[2-(4-Bromophenyl)propan-2-yl]-2-(cyclohex-1-en-1-yl)acetamide](/img/structure/B14347195.png)
![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(4-methylphenyl)ethenyl]phenyl}aniline](/img/structure/B14347205.png)
![Methyl 2-[(trimethylsilyl)oxy]cyclopropane-1-carboxylate](/img/structure/B14347222.png)
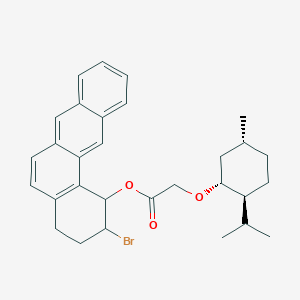
![2-Benzyl-[1,2]thiazolo[5,4-b]pyridin-3-one](/img/structure/B14347230.png)
